1,3,4-Oxadiazole Regioisomer Advantage: Lipophilicity, Metabolic Stability, and hERG Liability vs. 1,2,4-Oxadiazole Matched Pairs
In a systematic matched-pair analysis across the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently demonstrated an order of magnitude lower log D (lipophilicity) compared to their 1,2,4-oxadiazole counterparts [1]. Significant advantages were also observed for metabolic stability, aqueous solubility, and reduced hERG channel inhibition favoring the 1,3,4-oxadiazole regioisomer [1]. This regioisomer advantage is intrinsic to the target compound's core scaffold and is absent in 1,2,4-oxadiazole-based phenoxyacetamide analogs such as N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide.
| Evidence Dimension | Lipophilicity (log D) — regioisomer comparison |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: log D approximately 1 order of magnitude lower than matched 1,2,4-oxadiazole |
| Comparator Or Baseline | Matched 1,2,4-oxadiazole isomer: log D approximately 10× higher (more lipophilic) |
| Quantified Difference | ~10-fold reduction in log D for 1,3,4-oxadiazole vs. 1,2,4-oxadiazole matched pairs across AstraZeneca collection |
| Conditions | Systematic matched-pair analysis; AstraZeneca corporate compound collection; log D measured at pH 7.4 (Boström et al., J. Med. Chem. 2012) |
Why This Matters
Lower lipophilicity directly correlates with reduced promiscuous off-target binding, lower hERG risk, and improved developability—making the 1,3,4-oxadiazole core a superior scaffold choice compared to 1,2,4-oxadiazole isomeric alternatives for procurement in lead optimization programs.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. DOI: 10.1021/jm2013248. View Source
